
(E)-4-((3-(3,4-dimethoxyphenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has an acrylamide group, a dimethoxyphenyl group, and a dimethylpiperidine group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The acrylamide group would likely contribute to the polarity of the molecule, while the dimethoxyphenyl and dimethylpiperidine groups could potentially introduce some steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the acrylamide group could potentially make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Polymerization and Material Science Applications
Stereospecific Polymerization
The research by Kobayashi et al. (1999) discusses the polymerization of N,N-dialkylacrylamides, including structures related to the compound , leading to polymers with varying molecular weight distributions and configurations. This process is crucial for creating materials with specific mechanical and chemical properties for industrial applications (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).
Electrochromic Polyamides
Chang and Liou (2008) developed novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, showcasing the application of similar molecular structures in creating materials with significant electrochromic properties. These materials exhibit strong UV-vis absorption and photoluminescence, important for developing advanced optical and electronic devices (Chang & Liou, 2008).
Medicinal Chemistry and Drug Development
Cytotoxic Activity
The synthesis and evaluation of carboxamide derivatives, including structures akin to the query compound, have been explored by Deady et al. (2003) for their cytotoxic activity against various cancer cell lines. Such studies are pivotal in the discovery and development of new anticancer drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Tyrosine Kinase Inhibition
Smaill et al. (2001) investigated 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides as inhibitors of the epidermal growth factor receptor (EGFR), showcasing the therapeutic potential of compounds with acrylamide functionalities in treating cancer through targeted inhibition of tyrosine kinases (Smaill, Hollis Showalter, Zhou, Bridges, McNamara, Fry, Nelson, Sherwood, Vincent, Roberts, Elliott, & Denny, 2001).
Biochemical Applications
Amidation Reactions
Wang et al. (2011) explored the EDC/NHS activation mechanisms for carboxylic acid brushes leading to amidation reactions, which are fundamental in bioconjugation chemistry. This research underscores the versatility of acrylamide derivatives in facilitating biochemical conjugation, enhancing the functionality of biomaterials (Wang, Yan, Liu, Zhou, & Xiao, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-22(2)20(25)23-11-9-16(10-12-23)14-21-19(24)8-6-15-5-7-17(26-3)18(13-15)27-4/h5-8,13,16H,9-12,14H2,1-4H3,(H,21,24)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJPIDSERGRDF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-(3,4-dimethoxyphenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

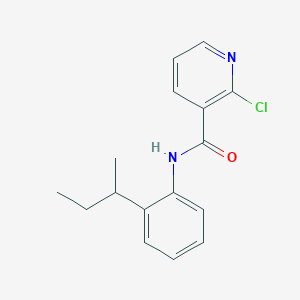


![4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2995526.png)
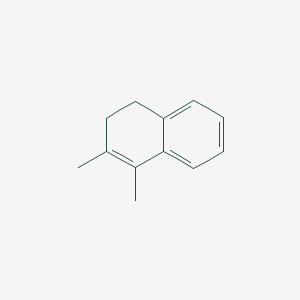
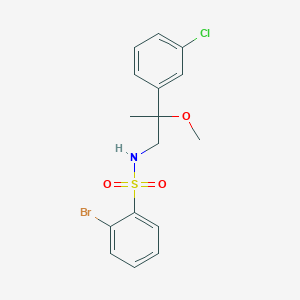
![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)
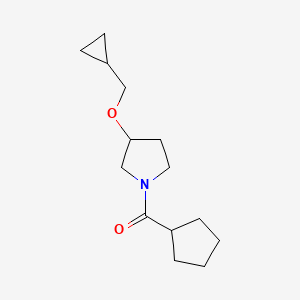
![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)
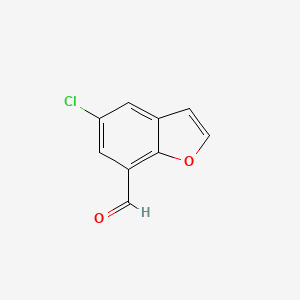
![N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2995540.png)
![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)